molecular formula C26H21NO6 B4232369 methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate

methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate

Cat. No. B4232369
M. Wt: 443.4 g/mol
InChI Key: GWRRVTZKJSCKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate, also known as MOC-B or Methyl 2-(6-(4-methylphenyl)-4-oxo-2H-chromen-7-yloxy)acetamido)benzoate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate in lab experiments is its ability to exhibit anti-inflammatory and anti-cancer effects. This makes it a useful tool for studying the mechanisms of inflammation and cancer development. However, one of the limitations of using methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate. One potential direction is the development of new drugs based on its structure and mechanism of action. Another potential direction is the study of its effects on other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate and its potential toxicity.
In conclusion, methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It exhibits anti-inflammatory and anti-cancer properties and has been shown to inhibit the activity of enzymes and signaling pathways involved in inflammation and cancer development. While there are limitations to its use in lab experiments, methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate has several potential future directions for research and development.

Scientific Research Applications

Methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

methyl 2-[[2-[2-(4-methylphenyl)-4-oxochromen-6-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6/c1-16-7-9-17(10-8-16)24-14-22(28)20-13-18(11-12-23(20)33-24)32-15-25(29)27-21-6-4-3-5-19(21)26(30)31-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRRVTZKJSCKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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